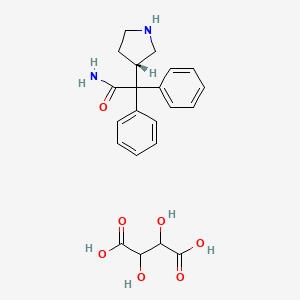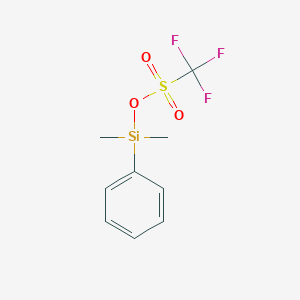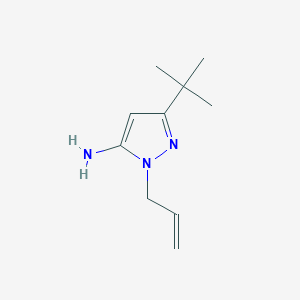
ethyl (1S,3S,4R)-4-bromo-3-hydroxycyclohexane-1-carboxylate
Vue d'ensemble
Description
ethyl (1S,3S,4R)-4-bromo-3-hydroxycyclohexane-1-carboxylate is an organic compound with the molecular formula C9H15BrO3 It is a derivative of cyclohexane, featuring a bromine atom, a hydroxyl group, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S,3S,4R)-4-bromo-3-hydroxycyclohexane-1-carboxylate typically involves the bromination of ethyl 3-hydroxycyclohexanecarboxylate. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the cyclohexane ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure consistency and purity of the final product. The compound is typically purified through techniques such as recrystallization or column chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
ethyl (1S,3S,4R)-4-bromo-3-hydroxycyclohexane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction Reactions: The ester group can be reduced to an alcohol under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, or thiols, typically in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are commonly employed.
Major Products
Substitution: Products include azides, nitriles, or thiols depending on the nucleophile used.
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include primary or secondary alcohols.
Applications De Recherche Scientifique
ethyl (1S,3S,4R)-4-bromo-3-hydroxycyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl (1S,3S,4R)-4-bromo-3-hydroxycyclohexane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-hydroxycyclohexanecarboxylate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Ethyl 4-hydroxycyclohexanecarboxylate: Lacks the bromine atom and has a hydroxyl group at a different position, affecting its chemical properties and reactivity.
Uniqueness
ethyl (1S,3S,4R)-4-bromo-3-hydroxycyclohexane-1-carboxylate is unique due to the presence of both a bromine atom and a hydroxyl group on the cyclohexane ring.
Propriétés
Formule moléculaire |
C9H15BrO3 |
|---|---|
Poids moléculaire |
251.12 g/mol |
Nom IUPAC |
ethyl 4-bromo-3-hydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H15BrO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h6-8,11H,2-5H2,1H3 |
Clé InChI |
SFJVFZZCDBFHHM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCC(C(C1)O)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Bromophenyl)methyl]oxirane](/img/structure/B8464102.png)
![2-{3-Iodoimidazo[1,2-a]pyridin-7-yl}-5-methyl-1,3,4-oxadiazole](/img/structure/B8464108.png)

![4'-tert-Butyl-4-[4-(alpha-hydroxy-alpha-phenylbenzyl)piperidino] butyrophenone hydrochloride](/img/structure/B8464117.png)








